1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one is a complex organic compound that belongs to the class of naphthopyrans. Naphthopyrans are known for their unique photochromic properties, which make them useful in various applications, including photochromic lenses and molecular switches .
Vorbereitungsmethoden
The synthesis of 1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one typically involves a multicomponent reaction. One common method includes the reaction of 4-bromobenzoic acid with naphthol and an aldehyde in the presence of a catalyst such as BF3.OEt2 under solvent-free conditions . This method is efficient and yields the desired compound in good quantities. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives have shown potential as inhibitors of various enzymes and biological pathways.
Medicine: Some derivatives exhibit anticancer and anti-inflammatory properties.
Industry: Its photochromic properties make it useful in the development of smart materials and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one involves its ability to undergo photochromic transitions. Upon exposure to light, the compound undergoes a ring-opening reaction to form a colored merocyanine dye . This reaction is reversible, and the compound returns to its original state in the absence of light. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with various enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one can be compared with other naphthopyran derivatives, such as:
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Known for its photochromic properties.
1-(4-Bromobenzoyl)-1,3-dicyclohexylurea: Used in similar synthetic applications and exhibits unique electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
90251-82-4 |
---|---|
Molekularformel |
C20H13BrO3 |
Molekulargewicht |
381.2 g/mol |
IUPAC-Name |
1-(4-bromobenzoyl)-1,2-dihydrobenzo[f]chromen-3-one |
InChI |
InChI=1S/C20H13BrO3/c21-14-8-5-13(6-9-14)20(23)16-11-18(22)24-17-10-7-12-3-1-2-4-15(12)19(16)17/h1-10,16H,11H2 |
InChI-Schlüssel |
HBMJINAKENXDNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C=CC3=CC=CC=C32)OC1=O)C(=O)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.